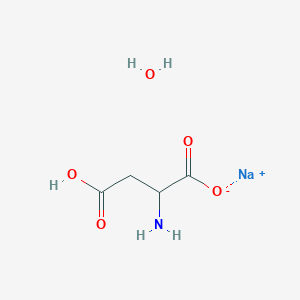
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a synthetic phospholipid compound. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with nonanoic acid, followed by the introduction of a phosphocholine group. One common method involves reacting 2-chloroethyl phosphate with 2,3-di(nonanoyloxy)propanol to form an intermediate, which is then reacted with trimethylamine to yield the final product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include esterification, phosphorylation, and quaternization reactions, which are optimized for industrial scalability[2][2].
Chemical Reactions Analysis
Types of Reactions
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, nonanoic acid, and phosphocholine.
Substitution: The trimethylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Substitution reactions often require nucleophilic reagents and specific catalysts.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, nonanoic acid, and phosphocholine.
Substitution: Various substituted phospholipids depending on the reagents used.
Scientific Research Applications
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which it modulates through direct interaction or by altering the lipid environment .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine
Uniqueness
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition (nonanoic acid), which imparts distinct physical and chemical properties. This compound has a shorter fatty acid chain compared to similar compounds, resulting in different membrane dynamics and interactions .
Properties
Molecular Formula |
C26H52NO8P |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
2,3-di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3 |
InChI Key |
CKGVBFQDYSPMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)


![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)


